![molecular formula C29H26O3 B14185760 Bis[4-(2,6-dimethylphenoxy)phenyl]methanone CAS No. 856433-46-0](/img/structure/B14185760.png)
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone is a chemical compound with the molecular formula C29H28N2O and a molecular weight of 420.55 g/mol It is known for its unique structure, which includes two 2,6-dimethylphenoxy groups attached to a central methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2,6-dimethylphenoxy)phenyl]methanone typically involves the reaction of 2,6-dimethylphenol with 4-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Bis[4-(2,6-dimethylphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The phenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The methanone core can also participate in various chemical reactions, modulating the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-(2,6-dimethylphenyl)amino]phenylmethanone: Similar structure but with amino groups instead of phenoxy groups.
Bis[4-(diethylamino)phenyl]methanone: Contains diethylamino groups instead of dimethylphenoxy groups.
Uniqueness
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone is unique due to its specific combination of phenoxy groups and methanone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
856433-46-0 |
|---|---|
Formule moléculaire |
C29H26O3 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
bis[4-(2,6-dimethylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C29H26O3/c1-19-7-5-8-20(2)28(19)31-25-15-11-23(12-16-25)27(30)24-13-17-26(18-14-24)32-29-21(3)9-6-10-22(29)4/h5-18H,1-4H3 |
Clé InChI |
GVISUQIUYHFAOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
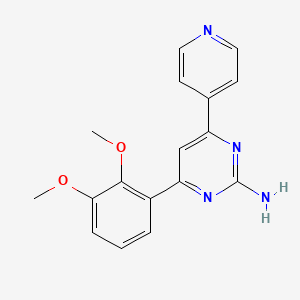
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
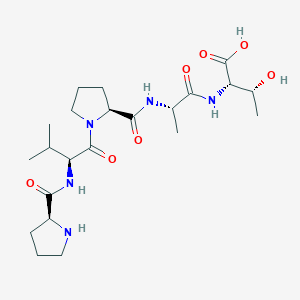
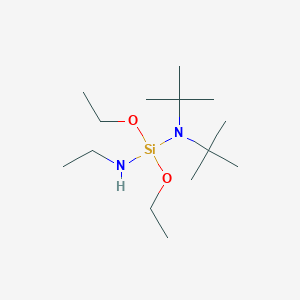
![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)
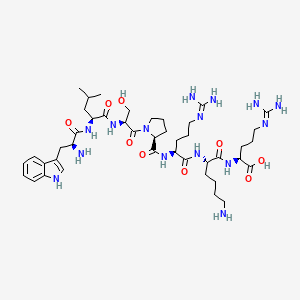
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)
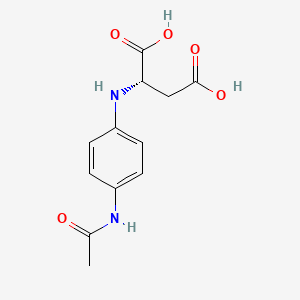


![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)

